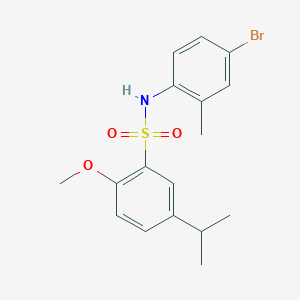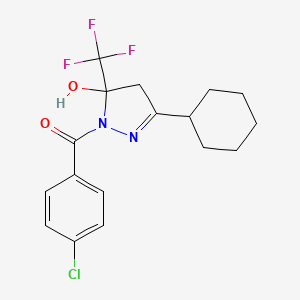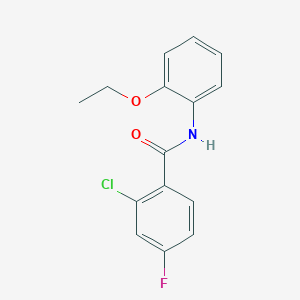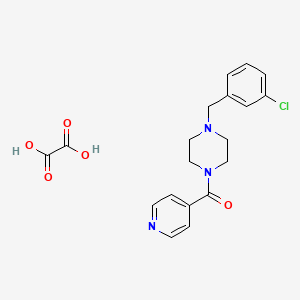
N-(4-bromo-2-methylphenyl)-5-isopropyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-5-isopropyl-2-methoxybenzenesulfonamide, also known as BIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIMS belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties. However, BIMS has been found to possess unique properties that make it a promising candidate for various biomedical applications.
科学的研究の応用
Antimicrobial Studies
The compound has been utilized in the synthesis of a new furfural Schiff base derivative ligand, which exhibited significant antimicrobial activities. This ligand and its metal complexes were tested against pathogenic microbes like Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The studies indicated that the biological activity is closely related to the structure and nature of the ligand and its complexes .
Spectroscopic Analysis
Spectroscopic methods such as Fourier Transform-Infra Red (FT-IR), Ultra violate-Visible Spectra (UV-Vis Spectra), and Nuclear Magnetic Resonance (NMR) have been employed to deduce the stereochemistry of the ligand complexes. These techniques help in understanding the coordination behavior and the geometrical structure of the complexes .
Drug Design
The compound’s derivatives are being explored in drug design due to their potential biological behaviors. The Schiff base reaction, which involves the condensation of primary amines with aldehydes or ketones, is a key step in synthesizing these derivatives. This process is crucial for creating organic compounds with new and practically important biological activities .
Metal Complex Synthesis
This compound is used in the synthesis of various metal complexes. The reaction typically involves a 2:1 ligand-to-metal ratio, resulting in complexes with metals such as VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The resulting complexes have applications in catalysis, material science, and further biological studies .
Coordination Chemistry
The compound serves as a monodentate ligand that coordinates to metal ions through azometane nitrogen. This property is significant in coordination chemistry, where it can be used to form complexes with specific geometries and properties .
Structural Analysis
Magnetic susceptibility and conductivity measurements are part of the structural analysis of the synthesized complexes. These measurements are essential to confirm the suggested geometrical structures, which are predominantly distorted octahedral, except for Zn(II) and Cd(II) complexes, which are tetrahedral .
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-11(2)13-5-8-16(22-4)17(10-13)23(20,21)19-15-7-6-14(18)9-12(15)3/h5-11,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBAONYSXGBQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)

![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)


![3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)
